molecular formula C21H23NO3 B264541 7-[(diethylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one

7-[(diethylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one

Cat. No. B264541
M. Wt: 337.4 g/mol
InChI Key: LQICTFYVTYLQAR-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(diethylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one, commonly known as BMBF, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

The mechanism of action of BMBF is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of various signaling pathways. BMBF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. It has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
BMBF has been shown to possess various biochemical and physiological effects. In vitro studies have shown that BMBF can inhibit the growth of cancer cells and bacteria. It has also been shown to reduce inflammation in various cell types. In vivo studies have shown that BMBF can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

BMBF has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities, and its properties can be easily modified to suit specific experimental needs. However, BMBF also has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of BMBF. One area of interest is the development of BMBF-based drugs for the treatment of cancer and inflammation. Another area of interest is the development of BMBF-based materials for use in electronic devices and other applications. Further studies are also needed to fully understand the mechanism of action of BMBF and its potential toxicity.

Synthesis Methods

The synthesis of BMBF involves the reaction of 6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one with diethylamine and formaldehyde. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to yield BMBF in high yields and purity. The synthesis method of BMBF has been optimized over the years, and various modifications have been made to improve the efficiency of the reaction.

Scientific Research Applications

BMBF has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BMBF has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a drug delivery agent and as a fluorescent probe for imaging applications. In agriculture, BMBF has been shown to possess anti-fungal properties and can be used as a natural pesticide. In material science, BMBF has been studied for its potential use as a luminescent material in electronic devices.

properties

Product Name

7-[(diethylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

(2E)-7-(diethylaminomethyl)-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C21H23NO3/c1-4-22(5-2)13-17-18(23)10-9-16-20(24)19(25-21(16)17)12-15-8-6-7-14(3)11-15/h6-12,23H,4-5,13H2,1-3H3/b19-12+

InChI Key

LQICTFYVTYLQAR-XDHOZWIPSA-N

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C/C3=CC=CC(=C3)C)/C2=O)O

SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)C)C2=O)O

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC(=C3)C)C2=O)O

Origin of Product

United States

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